5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
Descripción
Historical Development of Quinazolinone Research
The quinazolinone lineage traces its origins to 1869, when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via anthranilic acid and cyanogens. This bicyclic system initially puzzled chemists, earning names like "bicyanoamido benzoyl" until Widdege's 1903 systematic nomenclature established "quinazoline". Early synthetic challenges persisted until Gabriel developed reliable decarboxylation methods for quinazoline itself, enabling systematic exploration of substituent effects. The 1950s marked a turning point with the isolation of febrifugine (a natural antimalarial quinazolinone) and the synthesis of methaqualone, the first clinically significant quinazolinone hypnotic. These milestones revealed the scaffold's adaptability, spurring investigations into substitutions at N1, N3, C2, and C4 positions.
Significance of 2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl Scaffolds in Drug Design
The 2,4-dioxo motif confers distinct electronic and steric properties critical for bioactivity. X-ray crystallographic studies reveal that the conjugated carbonyl system enables hydrogen bonding with kinase ATP pockets (e.g., EGFR-TK) while maintaining planarity for π-π stacking in hydrophobic domains. This dual functionality underpins the scaffold's prevalence in kinase inhibitors, exemplified by erlotinib derivatives. Recent work demonstrates that the 2,4-dioxo arrangement stabilizes enol tautomers, enhancing interactions with metal ions in bacterial metalloenzymes.
Table 1: Bioactive 2,4-Dioxoquinazolinones and Their Targets
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Erlotinib analog | EGFR-TK | 2.1 nM | |
| GSK-3 inhibitor | CDK1/GSK-3β | 0.87 μM | |
| DK-2 (antibacterial) | DNA gyrase | 12 μM | |
| Tubulin disruptor | α/β-tubulin dimer | 5.8 μM |
Relevance of N-Substituted Quinazolinones in Medicinal Chemistry
N-substitution at the 1- and 3-positions modulates solubility, bioavailability, and target selectivity. 3-Amino substitutions, as seen in 3-amino-2-phenylquinazolin-4(3H)-one, enable Schiff base formation with aldehyde-containing biological nucleophiles. Conversely, N1-aryl groups (e.g., 6-arylbenzimidazo[1,2-c]quinazolines) enhance TNF-α suppression by optimizing hydrophobic contacts in the p65 subunit binding pocket. The target compound’s N1-(2-((3-methoxybenzyl)amino)-2-oxoethyl) group merges these principles, combining hydrogen bonding (amide) with π-system diversity (methoxybenzyl).
Position of the Target Compound in Current Quinazolinone Research Landscape
Modern quinazolinone design emphasizes three strategies:
- Side-chain elongation : The pentanamide spacer in 5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide extends reach into secondary binding pockets, a tactic validated in tubulin inhibitors like compound 102 .
- Dual pharmacophore integration : Merging the quinazolinone core with benzamide motifs (via N-phenylpentanamide) mirrors approaches used in dual CDK1/GSK-3 inhibitors.
- Targeted N-functionalization : The 3-methoxybenzylamide group parallels recent successes with 6-Arylbenzimidazo[1,2-c]quinazolines, where aryl groups dictate TNF-α binding specificity.
Rationale for Academic Investigation of Functionalized Quinazolinones
Three factors justify focused study:
- Multidrug resistance : Gram-positive pathogens develop efflux pumps that expel conventional 2,4-dioxoquinazolinones; the target compound’s extended side chain may circumvent this via altered membrane partitioning.
- Kinase isoform selectivity : Subtle differences in EGFR-TK subdomains demand precise substituent tuning—achieved here through methoxybenzyl orientation.
- Computational design advances : Molecular dynamics simulations (as applied in ) enable rational optimization of the pentanamide linker length and flexibility to balance entropic penalties with binding affinity.
Propiedades
IUPAC Name |
5-[1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-phenylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5/c1-38-23-13-9-10-21(18-23)19-30-27(35)20-33-25-15-6-5-14-24(25)28(36)32(29(33)37)17-8-7-16-26(34)31-22-11-3-2-4-12-22/h2-6,9-15,18H,7-8,16-17,19-20H2,1H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHKNXJGOTZDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide, with the CAS number 1223761-94-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 514.6 g/mol. The structure features a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H30N4O5 |
| Molecular Weight | 514.6 g/mol |
| CAS Number | 1223761-94-1 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs to 5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide exhibit significant anticancer activity. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
In vitro studies suggest that this compound may inhibit specific cancer cell lines by targeting pathways involved in cell survival and proliferation. For example, it could modulate the expression of proteins involved in the apoptotic pathway, leading to increased cancer cell death.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar derivatives have demonstrated efficacy against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens.
The biological activity of 5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures are known to inhibit key enzymes involved in tumor metabolism.
- Receptor Modulation : The compound may interact with specific receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazoline derivatives can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical models:
- Study on Pancreatic β-cells : A related compound demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, indicating potential for diabetes treatment .
- Antiplasmodial Activity : Research on related derivatives showed promising antimalarial activity, suggesting that modifications to the quinazoline structure can enhance biological effects against parasitic infections .
Comparación Con Compuestos Similares
Quinazolinone-Based Analogues
- N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]pentanamide (): This analogue shares the quinazolinone core and pentanamide chain but differs in substituents. The 3-nitrobenzyl group (electron-withdrawing) and 4-chlorophenethyl side chain may enhance target binding through polar interactions and increased lipophilicity, respectively. However, the nitro group could reduce metabolic stability compared to the methoxy group in the target compound .
- 3-{4-[5-(1,3-Dimethyl-2-oxo-1,2-dihydroquinolin-6-ylamino)-5-oxopentyloxy]benzylamino}-N-hydroxy-4-methoxybenzamide (): While this compound features a quinolinone core (vs. The hydroxy group in this compound may improve metal-binding capacity, a feature absent in the target compound .
Piperazine and Amide Derivatives
- 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (): This piperazine-containing compound lacks the quinazolinone core but shares a pentanamide chain and aromatic substituents. The dichlorophenyl group likely enhances receptor affinity via hydrophobic interactions, whereas the pyridinyl group could improve solubility. Such structural variations highlight the trade-offs between target selectivity and physicochemical properties .
Bioactivity and Mechanism of Action
and emphasize that bioactivity clustering correlates strongly with structural similarity. The target compound’s quinazolinone core may align it with kinase inhibitors or DNA-intercalating agents, while its methoxy and phenyl groups could modulate selectivity. For instance:
- Molecular Networking Analysis (): Compounds with similar fragmentation patterns (high cosine scores) often share modes of action. The target compound’s amide and quinazolinone motifs may cluster with protease inhibitors or epigenetic modulators .
- Chemical-Genetic Profiling (): If the compound exhibits a fitness defect profile akin to known HDAC inhibitors (e.g., ), this would suggest a "guilt-by-association" mechanism involving chromatin remodeling pathways .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Properties (Hypothetical)
| Compound | LogP (Predicted) | Solubility (µM) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 3.5 | 12.4 | Moderate |
| Analogue | 4.2 | 5.8 | Low (Nitro group) |
| HDAC Inhibitor | 2.8 | 18.9 | High (Hydroxy group) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
